2-(Benzenesulfonyl)ethane-1-sulfonyl chloride
Overview
Description
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is commonly used in organic synthesis and various industrial applications due to its reactivity and versatility.
Mechanism of Action
Mode of Action
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride, like other sulfonyl chlorides, is an electrophile that can react with nucleophiles. The chloride ion is a good leaving group, which makes this compound highly reactive . When it reacts with a nucleophile, the nucleophile attacks the sulfur atom, displacing the chloride ion and forming a new bond with the sulfur .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can influence the reactivity of this compound . For example, in an acidic environment, the reactivity of this compound may increase due to the protonation of nucleophiles, making them more susceptible to attack.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as palladium or iron complexes may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine can produce a sulfonamide, while reacting with an alcohol can yield a sulfonate ester .
Scientific Research Applications
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the ethane-1-sulfonyl group.
Methanesulfonyl chloride: Contains a methyl group instead of a benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): Contains a toluene group instead of a benzene ring.
Uniqueness
2-(Benzenesulfonyl)ethane-1-sulfonyl chloride is unique due to the presence of both benzenesulfonyl and ethane-1-sulfonyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of applications compared to similar compounds .
Properties
IUPAC Name |
2-(benzenesulfonyl)ethanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c9-15(12,13)7-6-14(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAJMGMZJLZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496671 | |
Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64440-81-9 | |
Record name | 2-(Benzenesulfonyl)ethane-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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